Alizapride hydrochloride
Overview
Description
Alizapride hydrochloride is a dopamine antagonist known for its prokinetic and antiemetic effects. It is primarily used to prevent nausea and vomiting associated with medical procedures, surgeries, and cancer therapies . The compound is structurally related to metoclopramide and other benzamides .
Preparation Methods
The preparation of alizapride hydrochloride involves several steps:
Preparation of Intermediate Compounds:
Final Synthesis:
The industrial production methods focus on optimizing yield, simplifying operations, and minimizing pollution .
Chemical Reactions Analysis
Alizapride hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are part of its synthesis, particularly in the preparation of intermediate compounds.
Substitution: this compound can undergo substitution reactions, especially involving its benzotriazole ring.
Common reagents used in these reactions include reducing agents like hydrogen and catalysts for cyclization . The major products formed are intermediates leading to the final compound, this compound.
Scientific Research Applications
Alizapride hydrochloride has several scientific research applications:
Chemistry: It is studied for its chemical properties and reactions, contributing to the understanding of benzamide derivatives.
Biology: The compound’s effects on dopamine receptors make it a subject of interest in neurobiology.
Mechanism of Action
The antiemetic action of alizapride hydrochloride is due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone in the central nervous system . By blocking these receptors, it prevents nausea and vomiting triggered by various stimuli. The compound also exhibits prokinetic effects, enhancing gastrointestinal motility .
Comparison with Similar Compounds
Alizapride hydrochloride is structurally similar to metoclopramide and other benzamides . it is unique in its specific receptor affinity and pharmacokinetic properties. Similar compounds include:
Metoclopramide: Another dopamine antagonist with similar antiemetic and prokinetic effects.
Domperidone: A dopamine antagonist used for similar indications but with different pharmacokinetic properties.
Cisapride: A prokinetic agent with a different mechanism of action, primarily affecting serotonin receptors.
This compound stands out due to its specific receptor interactions and clinical applications .
Properties
IUPAC Name |
6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRECEDGYMYXGNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974759 | |
Record name | 5-Methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-benzotriazole-6-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59338-87-3 | |
Record name | Alizapride hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-benzotriazole-6-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALIZAPRIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41BT72BOQ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in synthesizing Alizapride Hydrochloride?
A1: The synthesis of this compound involves a multi-step process []. The research highlights six key stages:
Q2: What analytical techniques have been used to quantify this compound in pharmaceutical formulations?
A2: A study employed conductometric titration with three different ion-pairing reagents for the determination of this compound in pharmaceutical formulations []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.